molecular formula C11H10ClNO B042990 4-Chloro-2-ethoxyquinoline CAS No. 91348-94-6

4-Chloro-2-ethoxyquinoline

Cat. No. B042990
CAS RN: 91348-94-6
M. Wt: 207.65 g/mol
InChI Key: MIEWYQHHTOEPEI-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxyquinoline is a chemical compound with the empirical formula C11H10ClNO and a molecular weight of 207.66 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-ethoxyquinoline consists of a quinoline core with a chlorine atom at the 4th position and an ethoxy group at the 2nd position . The SMILES string representation is ClC1=CC(OCC)=NC2=CC=CC=C21 .


Physical And Chemical Properties Analysis

4-Chloro-2-ethoxyquinoline is a solid substance . Its empirical formula is C11H10ClNO and it has a molecular weight of 207.66 .

Scientific Research Applications

Antibacterial Activity

4-Chloro-2-ethoxyquinoline has been used in the synthesis of novel 7-chloroquinoline derivatives, which have shown promising antibacterial activity. For instance, compounds synthesized using 4-Chloro-2-ethoxyquinoline showed good activity against E. coli . This makes it a potential candidate for the development of new antibacterial drugs .

Antioxidant Activity

In addition to its antibacterial properties, 4-Chloro-2-ethoxyquinoline derivatives have also demonstrated antioxidant activity. Compounds synthesized from it displayed strong antioxidant activity, with IC50 values comparable to ascorbic acid . This suggests potential applications in the development of antioxidant therapies .

Anti-Cancer Research

Quinoline heterocycle, a scaffold used in the development of bioactive molecules, has been used in anti-cancer research. 4-Chloro-2-ethoxyquinoline, being a quinoline derivative, could potentially be used in the synthesis of anticancer drugs .

Antimalarial Research

Quinoline derivatives have also been used in the development of antimalarial drugs. Given that 4-Chloro-2-ethoxyquinoline is a quinoline derivative, it could potentially be used in antimalarial research .

Algae Metabolite Research

4-Chloro-2-ethoxyquinoline has been found as a metabolite in the algae Haematococcus pluvialis . This suggests potential applications in the study of algal metabolites and their biological activities .

Food Additive Research

The antioxidant function of ethoxyquinoline (EQ), a derivative of 4-Chloro-2-ethoxyquinoline, has been studied in the context of food additives . This suggests potential applications in the development of food preservatives .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-2-ethoxyquinoline is not available, quinoline derivatives are often used in the development of bioactive molecules for anticancer, antimalarial, and antimicrobial applications .

Safety and Hazards

The safety data sheet for 4-Chloro-2-ethoxyquinoline indicates that it is classified as having acute toxicity, both oral and dermal, and it may cause skin sensitization . It is also classified as a carcinogen . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

4-Chloro-2-ethoxyquinoline and other quinoline derivatives continue to be of interest in research due to their numerous biological activities . They are used as scaffolds to develop bioactive molecules for various applications, including anticancer, antimalarial, and antimicrobial therapies .

properties

IUPAC Name

4-chloro-2-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEWYQHHTOEPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356476
Record name 4-Chloro-2-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91348-94-6
Record name 4-Chloro-2-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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